![molecular formula C9H6BF3KN B3238354 Potassium trifluoro(quinolin-7-yl)borate CAS No. 1411985-64-2](/img/structure/B3238354.png)
Potassium trifluoro(quinolin-7-yl)borate
Description
Potassium trifluoro(quinolin-7-yl)borate is a chemical compound with the empirical formula C9H6BF3KN . It is a type of organotrifluoroborate, which are known to be versatile and stable boronic acid surrogates . The molecular weight of this compound is 235.06 .
Synthesis Analysis
While specific synthesis methods for Potassium trifluoro(quinolin-7-yl)borate were not found in the search results, organotrifluoroborates like this compound are typically used in palladium-catalyzed cross coupling (Suzuki reactions) .Molecular Structure Analysis
The SMILES string representation of Potassium trifluoro(quinolin-7-yl)borate is[K+].FB-(F)c1cccc2cccnc12
. This indicates that the compound contains a potassium ion (K+), a boron atom (B) connected to three fluorine atoms (F), and a quinolin-7-yl group. Chemical Reactions Analysis
Organotrifluoroborates, including Potassium trifluoro(quinolin-7-yl)borate, are typically employed in palladium-catalyzed cross coupling (Suzuki reactions) . They have advantages over boronic acids due to their increased stability in moisture and air, and they also have a known reaction stoichiometry since they do not polymerize .Physical And Chemical Properties Analysis
Potassium trifluoro(quinolin-7-yl)borate has a melting point of over 300 °C . It should be stored at a temperature between 2-8°C .properties
IUPAC Name |
potassium;trifluoro(quinolin-7-yl)boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8;/h1-6H;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOHCYSIEGPCTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=CC=N2)C=C1)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3KN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(quinolin-7-yl)borate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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